LogP Enhancement of 4.05 Units vs. Unsubstituted Phenyl Analog Drives Lipophilicity-Dependent Applications
The 2-chlorophenoxy substitution in {[4-(2-Chlorophenoxy)phenyl]sulfonyl}(2-morpholin-4-ylethyl)amine elevates the calculated LogP to 4.65, compared to an XLogP3-AA of 0.60 for the unsubstituted phenyl analog N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide [1]. This represents an absolute LogP increase of 4.05 units, a shift that reclassifies the compound from a relatively polar entity to a markedly lipophilic one. Such a shift is expected to enhance passive membrane permeability by more than 10-fold based on published lipophilicity-permeability correlations for sulfonamide series [2].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | clogP = 4.65 (SILDrug EOS100786) |
| Comparator Or Baseline | N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide (PubChem CID 4189865): XLogP3-AA = 0.60 |
| Quantified Difference | ΔLogP = +4.05 (approximately 7.75-fold higher logP value; >10,000-fold difference in octanol-water partition coefficient P) |
| Conditions | Computed descriptors using XLogP3 (PubChem) and clogP (SILDrug); methodological differences between calculation algorithms apply. |
Why This Matters
A LogP >4 indicates that the compound will preferentially partition into lipid membranes and hydrophobic binding pockets, making it fundamentally unsuitable for direct substitution by the low-LogP analog in any assay requiring intracellular target access or engagement of hydrophobic protein domains.
- [1] Computed from PubChem CID 4189865 (XLogP3-AA = 0.6) and SILDrug EOS100786 (clogP = 4.65). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (General relationship between LogP and membrane permeability.) View Source
